molecular formula C20H18N6O2 B2517155 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1021051-54-6

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Cat. No.: B2517155
CAS No.: 1021051-54-6
M. Wt: 374.404
InChI Key: LTTQEDXBHSDZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Mechanism of Action

Target of Action

The compound 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Triazole compounds, including this one, are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which this compound is a part of, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , suggesting that similar studies might have been conducted for this compound.

Result of Action

Given the diverse pharmacological activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound might have multiple effects at the molecular and cellular levels.

Action Environment

Such factors are typically considered in the development of new biologically active entities .

Preparation Methods

The synthesis of 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Attachment of the phenyl group: This step often involves nucleophilic substitution reactions where a phenyl group is introduced to the triazolo[4,3-b]pyridazine core.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, where halogenation or alkylation can introduce new substituents.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, including apoptosis, cell cycle regulation, and enzyme inhibition.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea can be compared with other triazolopyridazine derivatives, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are studied for their potential therapeutic applications.

    1,2,4-Triazolo[4,3-a]pyrimidines: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with triazolopyridazines.

    1,2,4-Triazolo[1,5-a]pyridines: These compounds are used in the development of new drugs due to their ability to interact with various biological targets.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

1-phenyl-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-20(22-16-9-5-2-6-10-16)21-13-14-28-18-12-11-17-23-24-19(26(17)25-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTQEDXBHSDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.